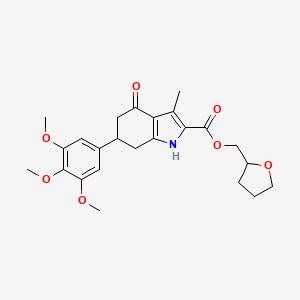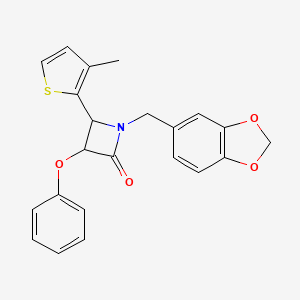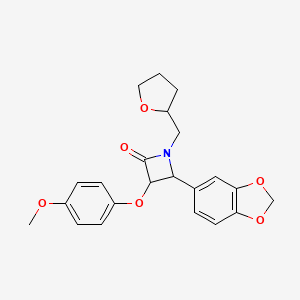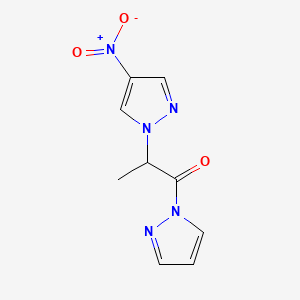![molecular formula C18H17ClN2O6S B4304236 3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID](/img/structure/B4304236.png)
3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID
Overview
Description
3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a chloro-nitrophenyl group and a methoxy-methylthiobenzoyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID involves multiple steps, typically starting with the preparation of the chloro-nitrophenyl and methoxy-methylthiobenzoyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as catalytic processes and high-pressure reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-nitrophenyl and methoxy-methylthiobenzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
- 2’-methoxy-5’-nitropropionanilide
- 5’-chloro-4’-methoxy-2’-nitroacetanilide These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical properties and applications. The unique combination of functional groups in 3-(2-CHLORO-5-NITROPHENYL)-3-{[4-METHOXY-2-(METHYLSULFANYL)PHENYL]FORMAMIDO}PROPANOIC ACID distinguishes it from these similar compounds, providing it with unique reactivity and potential applications.
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(4-methoxy-2-methylsulfanylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c1-27-11-4-5-12(16(8-11)28-2)18(24)20-15(9-17(22)23)13-7-10(21(25)26)3-6-14(13)19/h3-8,15H,9H2,1-2H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUDRQBNGLDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL 4-[1-(4-FLUOROBENZYL)-4-OXO-3-PHENOXY-2-AZETANYL]BENZOATE](/img/structure/B4304164.png)

![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)


![5-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B4304212.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B4304213.png)


![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
![3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4304249.png)
![3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE](/img/structure/B4304257.png)
